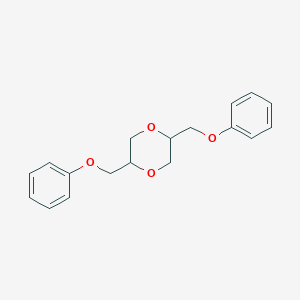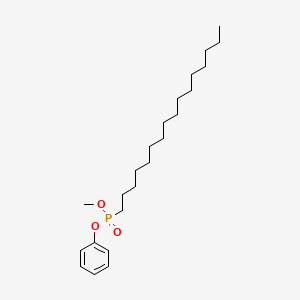
Methyl phenyl hexadecylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl phenyl hexadecylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methyl, phenyl, and hexadecyl group
准备方法
Synthetic Routes and Reaction Conditions: Methyl phenyl hexadecylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexadecyl alcohol with phenylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired phosphonate ester.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions: Methyl phenyl hexadecylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of various substituted phosphonates.
科学研究应用
Methyl phenyl hexadecylphosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and in drug design.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of methyl phenyl hexadecylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity.
相似化合物的比较
Phenylphosphonic acid: Similar structure but lacks the hexadecyl group.
Hexadecylphosphonic acid: Similar structure but lacks the phenyl group.
Methylphosphonic acid: Similar structure but lacks both phenyl and hexadecyl groups.
Uniqueness: Methyl phenyl hexadecylphosphonate is unique due to the combination of its methyl, phenyl, and hexadecyl groups, which confer distinct chemical properties and potential applications. The presence of the long hexadecyl chain enhances its hydrophobicity, making it suitable for applications in non-polar environments.
属性
CAS 编号 |
113705-28-5 |
|---|---|
分子式 |
C23H41O3P |
分子量 |
396.5 g/mol |
IUPAC 名称 |
[hexadecyl(methoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C23H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(24,25-2)26-23-20-17-16-18-21-23/h16-18,20-21H,3-15,19,22H2,1-2H3 |
InChI 键 |
KGTWLQDSXWTXGS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCP(=O)(OC)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


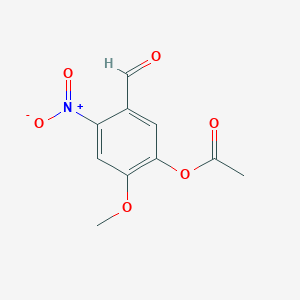
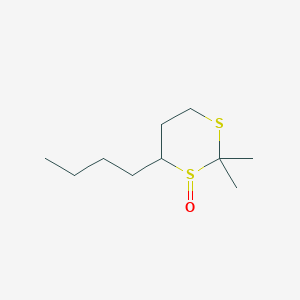
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
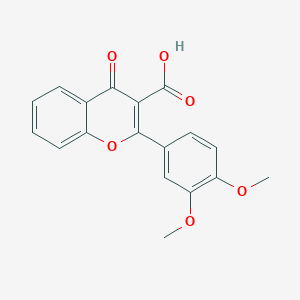
![1-[2-(1,3-Dioxolan-2-YL)ethyl]-4,9-dihydro-3H-carbazole](/img/structure/B14306327.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![Difluoro[(trifluoroethenyl)oxy]methanesulfonyl fluoride](/img/structure/B14306340.png)
![Benzenamine, 4,4'-[(4-fluorophenyl)methylene]bis-](/img/structure/B14306343.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)

![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)
